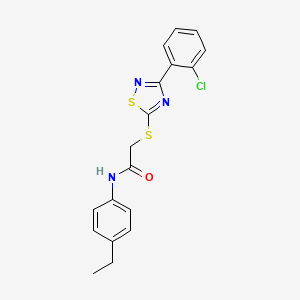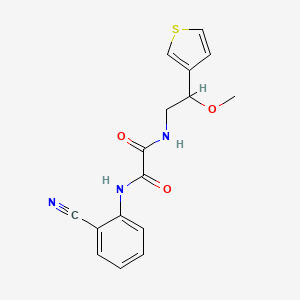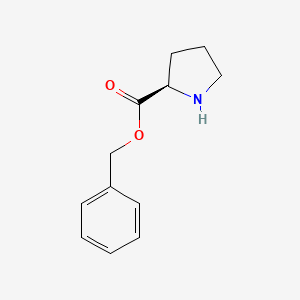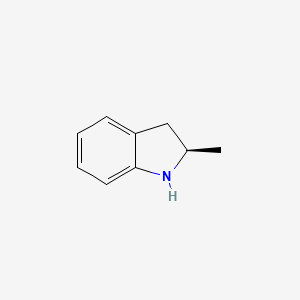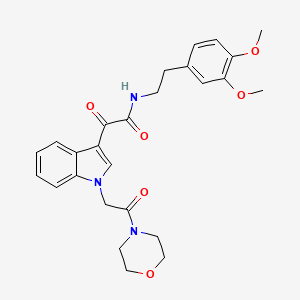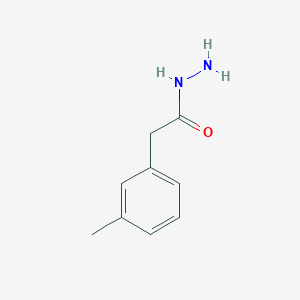
2-(3-Methylphenyl)acetylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Methylphenyl)acetylhydrazine” is a chemical compound . It is a versatile compound used in various scientific studies, offering immense potential for breakthrough research.
Synthesis Analysis
The synthesis of “this compound” could involve several methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used in the synthesis of piperazine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various methods such as X-ray single crystal diffraction, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include the Wolff-Kishner Reduction, which is a general method for converting aldehydes and ketones into alkanes . Another reaction could be the reaction of N-acetylbenzamides with hydroxylamine hydrochloride, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
A study explored the synthesis of a series of 2-arylmethylene-4-[4-methoxy-3-methylphenyl]-4-oxobutanhydrazides, leading to the creation of various heterocyclic compounds like 3(2H)-pyridazinones, N-amino-2(3H)-pyrrolones, and 1H-pyrazol-3(2H)-ones. This work indicates the versatility of hydrazides, including 2-(3-Methylphenyl)acetylhydrazine, in synthesizing diverse heterocyclic structures, which are crucial in pharmaceutical research (Soliman et al., 2022).
Inhibitor Design and Molecular Docking
Another study focused on designing novel 2-benzoylhydrazine-1-carboxamides as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating diseases like Alzheimer's. The designed compounds showed promising inhibition potential, and molecular docking was utilized to understand their interactions with the target enzymes. This research underscores the potential of using this compound derivatives in designing inhibitors for crucial enzymes (Houngbedji et al., 2023).
Synthesis of Pyrazoline Derivatives and Enzyme Inhibition
A study undertook the synthesis of new 3H-pyrazol-3-ones from various hydrazines, including compounds related to this compound. These newly synthesized pyrazoline derivatives were found to be effective inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes. This highlights the role of such compounds in developing new inhibitors with potential therapeutic applications (Turkan et al., 2019).
Development of Cholinesterase Inhibitors
Further research on thiophene-2-carboxamide-based benzohydrazides, related to this compound, revealed their potential as cholinesterase inhibitors. These compounds were also assessed for their antioxidant properties, indicating the multifaceted applications of hydrazide derivatives in therapeutic agent development (Kausar et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 2-(3-Methylphenyl)acetylhydrazine is the enzyme aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, where it catalyzes the conversion of glucose to sorbitol . This enzyme is essential for detoxifying certain harmful aldehydes .
Mode of Action
This compound interacts with its target, aldose reductase, by inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol within the polyol pathway
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway . By inhibiting aldose reductase, this compound disrupts the normal function of this pathway, preventing the formation of sorbitol from glucose . This can have downstream effects on other metabolic processes, potentially leading to a decrease in the production of harmful aldehydes .
Pharmacokinetics
Similar compounds, such as isoniazid and its metabolite acetylisoniazid, have been studied in detail . These studies suggest that the pharmacokinetic properties of this compound may be influenced by factors such as the rate of acetylation
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of aldose reductase . By preventing the conversion of glucose to sorbitol, this compound can potentially reduce the production of harmful aldehydes . This could have various effects at the cellular level, depending on the specific context and environment.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMFYTPAVYBBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

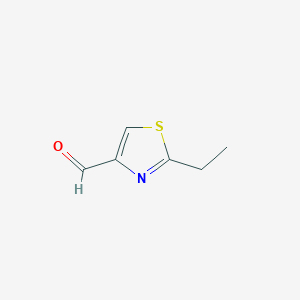

![N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723344.png)

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)

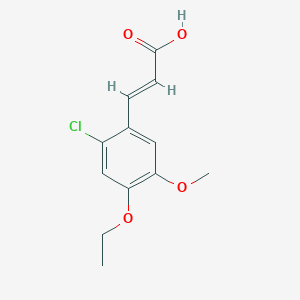
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2723353.png)
